6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
CAS No.: 1341037-07-7
Cat. No.: VC2940362
Molecular Formula: C14H23N3O3
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341037-07-7 |
|---|---|
| Molecular Formula | C14H23N3O3 |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | tert-butyl 6-oxo-2,7,11-triazadispiro[3.0.45.34]dodecane-2-carboxylate |
| Standard InChI | InChI=1S/C14H23N3O3/c1-12(2,3)20-11(19)17-8-13(9-17)6-15-7-14(13)4-5-16-10(14)18/h15H,4-9H2,1-3H3,(H,16,18) |
| Standard InChI Key | AFQIDAOFNGIGMX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCC23CCNC3=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNCC23CCNC3=O |
Introduction
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique molecular structure. It belongs to the class of triaza-dispiro compounds, which are known for their intricate ring systems and potential applications in pharmaceuticals and materials science. This compound is specifically designed for research purposes and is not intended for human use.
Synthesis and Preparation
The synthesis of 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester involves complex chemical reactions and requires precise conditions to achieve high yields. While specific synthesis methods for this compound are not widely detailed in available literature, related compounds often involve multi-step reactions including protection, reduction, and ring closure steps .
Handling and Safety
Given its chemical nature, handling 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester requires caution. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and adherence to recommended storage conditions.
Table: Safety and Handling Guidelines
| Safety Aspect | Recommendation |
|---|---|
| Storage | Store at 2-8°C, sealed, away from moisture |
| Handling | Use protective equipment; avoid exposure |
| Disposal | Follow local regulations for chemical waste disposal |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume